2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-9-6-14-16(18(21)24-9)15(11(8-19)17(20)25-14)10-4-5-12(22-2)13(7-10)23-3/h4-7,15H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFJZLMEJWQODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its therapeutic potential.
- Molecular Formula : C24H22N4O4
- Molecular Weight : 430.45 g/mol
- CAS Number : Not specified in the sources but relevant for identification.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrano[3,2-c]chromene compounds exhibit significant anticancer activities. The compound has shown promising results against various human tumor cell lines. For instance, a related study identified that certain pyrano derivatives led to microtubule disruption and centrosome declustering in cancer cells, resulting in G2/M cell cycle arrest and reduced angiogenesis both in vitro and in vivo .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Melanoma (518 A2) | 0.15 | Microtubule disruption |
| Colon (HCT116) | 0.04 | Centrosome declustering |
| Endothelial (EA.hy926) | 0.4 | Antiangiogenic effects |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable characteristic in anticancer drug design.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Preliminary assays indicated that it could inhibit the activity of lipoxygenase enzymes, which play a critical role in inflammatory processes. However, specific quantitative data on its efficacy compared to established anti-inflammatory agents is still limited .
The biological activity of this compound is primarily attributed to its ability to interact with cellular microtubules and induce cell cycle arrest. The following mechanisms have been proposed based on current research:
- Microtubule Disruption : The compound interferes with microtubule polymerization, leading to apoptosis in cancer cells.
- Centrosome Declustering : It causes the centrosomes to separate improperly during cell division, contributing to genomic instability.
- Antiangiogenic Effects : By inhibiting endothelial cell proliferation and migration, it reduces the formation of new blood vessels necessary for tumor growth .
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Study on Derivatives : A series of derivatives were synthesized and tested for their antiproliferative activities against eight human tumor cell lines. The study found that certain substitutions on the phenyl ring significantly affected potency and selectivity .
- Mechanistic Insights : Research highlighted how specific structural modifications could enhance anticancer activity while minimizing toxicity .
Scientific Research Applications
Anticancer Properties
Recent research indicates that derivatives of pyrano compounds, including 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile, exhibit significant anticancer properties. Studies have demonstrated its efficacy against various human tumor cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Melanoma (518 A2) | 0.15 | Microtubule disruption |
| Colon (HCT116) | 0.04 | Centrosome declustering |
| Endothelial (EA.hy926) | 0.4 | Antiangiogenic effects |
These findings suggest that the compound selectively targets cancer cells while sparing normal cells, which is a desirable characteristic in drug design.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Preliminary assays indicated that it could inhibit lipoxygenase enzymes involved in inflammatory processes; however, quantitative data comparing its efficacy to established anti-inflammatory agents remains limited.
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Study on Derivatives : A series of derivatives were synthesized and tested for antiproliferative activities against various human tumor cell lines. The study found that specific substitutions on the phenyl ring significantly affected potency and selectivity.
- Mechanistic Insights : Research highlighted how structural modifications could enhance anticancer activity while minimizing toxicity.
Summary of Findings
The compound this compound demonstrates significant potential in medicinal chemistry due to its anticancer and anti-inflammatory properties. Ongoing research is crucial to fully understand its mechanisms of action and to explore further applications in therapeutic contexts.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to derivatives with modifications in:
- Aryl substituents (e.g., methoxy, nitro, benzyloxy).
- Fused ring systems (e.g., pyrano[3,2-c]chromene vs. pyrano[4,3-b]pyran).
Substituent Effects on Properties
- Electron-donating groups (e.g., methoxy) : The 3,4-dimethoxyphenyl group in the target compound likely enhances solubility and polar interactions compared to nitro-substituted analogs (e.g., 3u , 3m ) .
- Electron-withdrawing groups (e.g., nitro) : Nitro-substituted derivatives exhibit higher melting points (216–236°C) due to increased molecular rigidity .
Fused Ring System Variations
- Pyrano[4,3-b]pyran vs. Pyrano[3,2-c]chromene derivatives (e.g., 4a in ) show higher melting points (256–257°C) due to extended conjugation .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The compound is typically synthesized via multicomponent reactions. A common approach involves a one-pot condensation of aldehydes, malononitrile, and active methylene compounds under solvent-free or ethanol-mediated conditions. For example, triethylamine-catalyzed reactions at 80–100°C for 4–6 hours yield pyranopyran derivatives. Key factors include pH control (neutral to mildly basic), stoichiometric ratios of reactants, and temperature gradients to minimize side reactions. Yields range from 70–95% depending on substituent reactivity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- 1H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and amino protons (δ 4.3–5.1 ppm as broad signals) confirm structural motifs.
- X-ray crystallography : Reveals planarity of the pyranopyran core and dihedral angles between the dimethoxyphenyl substituent and the fused ring system (e.g., 15–25°). Hydrogen-bonding networks stabilize the crystal lattice .
Q. What computational tools are used to predict physicochemical properties?
Software like Gaussian or ADF calculates molecular descriptors (e.g., XLogP ~3.0 for lipophilicity, topological polar surface area ~72 Ų for solubility). Density Functional Theory (DFT) optimizes geometry and predicts frontier molecular orbitals for redox behavior .
Advanced Research Questions
Q. How can reaction parameters be optimized for higher yields and selectivity?
Employ Design of Experiments (DoE) to screen variables:
Q. What mechanistic insights explain the formation of the pyranopyran core?
The reaction proceeds via a domino Knoevenagel-Michael-cyclization mechanism:
- Step 1 : Aldol condensation between aldehyde and malononitrile forms a Knoevenagel adduct.
- Step 2 : Michael addition of the active methylene compound to the adduct.
- Step 3 : Cyclization and tautomerization to yield the fused pyranopyran system. Isotopic labeling studies confirm intramolecular proton transfers .
Q. How does the 3,4-dimethoxyphenyl substituent influence bioactivity?
- Antimicrobial studies : Methoxy groups enhance lipophilicity, improving membrane penetration (MIC: 8–32 µg/mL against S. aureus).
- Antioxidant assays : Electron-donating methoxy groups increase radical scavenging (IC50: 12–25 µM in DPPH assays). Compare with chloro or nitro derivatives for SAR trends .
Q. How to resolve discrepancies in reported bioactivity data across studies?
- Assay standardization : Validate protocols (e.g., broth microdilution vs. disc diffusion for antimicrobial testing).
- Cell line variability : Use ATCC-certified lines and control for metabolic activity (e.g., MTT assay normalization).
- Solvent artifacts : DMSO concentrations >1% may inhibit microbial growth, requiring dose-response validation .
Q. What computational strategies predict target binding interactions?
- Molecular docking : Use AutoDock Vina to model interactions with E. coli DNA gyrase (binding energy ≤−8.5 kcal/mol).
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤2.0 Å). The dimethoxyphenyl group shows π-π stacking with Tyr109 .
Data Contradiction & Methodological Challenges
Q. How to address inconsistencies in spectral data interpretation?
Q. What factors influence compound stability under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
